molecular formula C20H39ClN6O4 B12380838 Leupeptin Ac-LL (hydrochloride)

Leupeptin Ac-LL (hydrochloride)

Cat. No.: B12380838
M. Wt: 463.0 g/mol
InChI Key: OQQYPQNFLLAILR-YSQHTBMVSA-N
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Description

Leupeptin Ac-LL (hydrochloride) is a hydrochloride form of Leupeptin Ac-LL, a potent protease inhibitor. It is known for its ability to inhibit serine, cysteine, and threonine proteases. This compound is widely used in biochemical research due to its effectiveness in inhibiting proteolytic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leupeptin Ac-LL (hydrochloride) is synthesized through a series of chemical reactions involving the acetylation of leucine and leucyl-argininal. The synthesis typically involves the following steps:

    Acetylation: Acetylation of leucine to form N-acetyl-leucine.

    Coupling Reaction: Coupling of N-acetyl-leucine with leucyl-argininal.

    Hydrochloride Formation: Conversion of the resulting compound to its hydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Leupeptin Ac-LL (hydrochloride) involves fermentation processes using strains of Actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Leupeptin Ac-LL (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Leupeptin Ac-LL (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Leupeptin Ac-LL (hydrochloride) exerts its effects by forming a covalent hemiacetal adduct with the active site of proteases. This interaction inhibits the proteolytic activity of enzymes such as serine, cysteine, and threonine proteases. The molecular targets include cathepsins and other proteolytic enzymes involved in various cellular processes .

Comparison with Similar Compounds

    Leupeptin: A broad-spectrum protease inhibitor similar to Leupeptin Ac-LL (hydrochloride).

    Antipain: Another protease inhibitor with similar inhibitory properties.

    Chymostatin: Inhibits chymotrypsin-like proteases.

    Pepstatin: Inhibits aspartic proteases.

Uniqueness: Leupeptin Ac-LL (hydrochloride) is unique due to its enhanced inhibitory effect compared to its non-hydrochloride form. It has better solubility and stability, making it more effective in various research applications .

Properties

Molecular Formula

C20H39ClN6O4

Molecular Weight

463.0 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15?,16-,17-;/m0./s1

InChI Key

OQQYPQNFLLAILR-YSQHTBMVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl

Origin of Product

United States

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